Boc-4-(Fmoc-aminomethyl)-D-phenylalanine
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Description
Boc-4-(Fmoc-aminomethyl)-D-phenylalanine is a useful research compound. Its molecular formula is C30H32N2O6 and its molecular weight is 516.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Native Chemical Ligation at Phenylalanine
- Native chemical ligation, a technique used in peptide synthesis, can be successfully performed at phenylalanine residues. A study demonstrated this by synthesizing erythro-N-Boc-β-mercapto-l-phenylalanine and utilizing it in native chemical ligation (Crich & Banerjee, 2007).
Synthesis of Phosphotyrosyl Peptide Analogues
- Boc-4-(Fmoc-aminomethyl)-D-phenylalanine derivatives were used in the synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine, important for creating nonhydrolyzable phosphotyrosyl peptide analogues (Burke et al., 1993).
Synthesis of Modified Phenylalanine Derivatives
- Research has led to the synthesis of a small library of NH-Boc- or NH-Fmoc-protected l-phenylalanines with diverse functionalities at position 4. This process allows for altering the electronic and steric properties of the resulting amino acid derivatives (Illuminati et al., 2022).
Biotinylation of Amino Acids
- This compound was utilized in a method for the preparation of biotinylated amino acids, offering potential applications in the field of biochemical research (Feng et al., 2010).
Synthesis of Pseudopeptide Building Blocks
- The compound has been used in the synthesis of novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), which serve as building blocks for pseudopeptide synthesis, demonstrating its versatility in creating complex molecular structures (Pascal et al., 2000).
Solid-Phase Peptide Synthesis
- This compound plays a crucial role in solid-phase peptide synthesis (SPPS), as evidenced by its use in various studies to protect the α-amino function in SPPS strategies (Nandhini et al., 2022).
Properties
IUPAC Name |
(2R)-3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-12-14-20(15-13-19)17-31-28(35)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZKNNBERXWTJP-AREMUKBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.